molecular formula C19H30O8S B13421750 10-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl hydrogen sulfate

10-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl hydrogen sulfate

Cat. No.: B13421750
M. Wt: 418.5 g/mol
InChI Key: DTQUGHKSJDPRPK-UHFFFAOYSA-N
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Description

10-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl hydrogen sulfate is a complex organic compound with a unique structure that includes a cyclohexadienone core substituted with methoxy and methyl groups, and a decyl hydrogen sulfate chain

Preparation Methods

The synthesis of 10-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl hydrogen sulfate typically involves multiple steps. One common method starts with the preparation of the cyclohexadienone core, which is then functionalized with methoxy and methyl groups. The decyl chain is introduced through a series of reactions, including esterification and sulfonation. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

10-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl hydrogen sulfate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate oxidative stress by acting as an antioxidant, preventing cellular damage. The compound may also influence signaling pathways involved in cell survival and apoptosis .

Properties

Molecular Formula

C19H30O8S

Molecular Weight

418.5 g/mol

IUPAC Name

10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl hydrogen sulfate

InChI

InChI=1S/C19H30O8S/c1-14-15(17(21)19(26-3)18(25-2)16(14)20)12-10-8-6-4-5-7-9-11-13-27-28(22,23)24/h4-13H2,1-3H3,(H,22,23,24)

InChI Key

DTQUGHKSJDPRPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOS(=O)(=O)O

Origin of Product

United States

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